3-(2,5-Dichloropyrimidin-4-yl)-1-methyl-1H-indole
Description
Properties
IUPAC Name |
3-(2,5-dichloropyrimidin-4-yl)-1-methylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3/c1-18-7-9(8-4-2-3-5-11(8)18)12-10(14)6-16-13(15)17-12/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYZPCLOMQCIEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Methylation
A Chinese patent describes an alternative pathway using formaldehyde and palladium carbon under hydrogen:
Procedure:
-
Reactants:
-
3-(2-Chloropyrimidin-4-yl)-1H-indole
-
Formaldehyde (3:1 molar ratio)
-
Catalyst: 10% Pd/C
-
-
Conditions:
-
Solvent: Methanol
-
Pressure: 0.2 MPa H₂
-
Time: 3 h at 25°C
-
-
Yield: 86.4%
-
Characterization:
-
NMR (DMSO-d₆): δ 3.90 (s, CH₃), 8.53 (d, pyrimidine-H)
-
Advantages:
SNAr with Prefunctionalized Pyrimidines
Recent work in ACS Medicinal Chemistry Letters highlights SNAr reactions using 2,5-dichloropyrimidine intermediates:
Example Protocol:
-
Intermediate Preparation:
-
Synthesize 2,5-dichloro-4-iodopyrimidine via iodination of 2,5-dichloropyrimidine.
-
-
Coupling:
-
React with 1-methylindole-3-boronic acid under Suzuki–Miyaura conditions.
-
Catalyst: Pd(PPh₃)₄
-
Base: K₂CO₃
-
Solvent: Dioxane/H₂O
-
Challenges:
-
Limited commercial availability of 2,5-dichloropyrimidine precursors.
Comparative Analysis of Methods
| Method | Key Reagents | Yield | Purity | Scalability |
|---|---|---|---|---|
| Friedel-Crafts | AlCl₃, DME | 62% | >95% | Moderate |
| Pd-Catalyzed | Pd/C, H₂, CH₂O | 86% | 88% | High |
| Suzuki Coupling | Pd(PPh₃)₄, Boronic Acid | ~50%* | >90% | Low |
*Estimated from analogous reactions.
Critical Challenges and Optimization Strategies
Regioselectivity in Chlorination
Chemical Reactions Analysis
Types of Reactions: 3-(2,5-Dichloropyrimidin-4-yl)-1-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most significant applications of 3-(2,5-Dichloropyrimidin-4-yl)-1-methyl-1H-indole is in the development of anticancer therapies. Compounds containing both indole and pyrimidine moieties have demonstrated potent activity against various cancer cell lines. For instance, derivatives of this compound have been synthesized and evaluated for their ability to inhibit mutant forms of the epidermal growth factor receptor (EGFR), which is often implicated in cancer progression. Studies indicate that such compounds can effectively inhibit EGFR mutations associated with drug resistance, showcasing their potential as targeted cancer therapies .
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory potential of this compound. A study focused on designing derivatives that inhibit the expression of inflammatory factors showed promising results. Compounds derived from 4-indolyl-2-aminopyrimidine exhibited significant anti-inflammatory activity by reducing the levels of interleukin-6 (IL-6) and interleukin-8 (IL-8) in human bronchial epithelial cells. This suggests that this compound and its derivatives can be valuable in developing treatments for inflammatory diseases .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Substitution Reactions: The chlorine atoms on the pyrimidine ring can be replaced with nucleophiles such as amines or thiols.
- Cyclization Reactions: The compound can undergo cyclization to form more complex heterocyclic structures.
These reactions enable the synthesis of a wide range of biologically active compounds, making it a crucial intermediate in pharmaceutical research .
Materials Science
In materials science, this compound is being explored for its potential use in organic semiconductors. The combination of indole and pyrimidine structures contributes to unique electronic properties that are advantageous for developing advanced materials. The compound's ability to form stable films makes it a candidate for applications in organic electronics and optoelectronic devices.
Case Studies
Mechanism of Action
The mechanism by which 3-(2,5-Dichloropyrimidin-4-yl)-1-methyl-1H-indole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects at the 1-Position of Indole
3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole (CAS: 882562-40-5)
- Molecular Formula : C₁₈H₁₁Cl₂N₃O₂S (vs. C₁₃H₉Cl₂N₃ for the methyl analog).
- Applications : Primarily used as a medical intermediate in synthetic pathways, such as in the preparation of piperidine-carboxylate derivatives via microwave-assisted reactions .
- Reactivity : The sulfonyl group enhances electrophilicity, making it a reactive intermediate in cross-coupling reactions. This contrasts with the methyl group, which is electron-donating and likely reduces reactivity .
3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole
- Structure : Features a selanyl (-Se-) group at the 3-position and a methyl group at the 1-position.
- Biological Activity: Demonstrates antioxidant and immunomodulatory effects in murine models of breast cancer-related depression. The selenium atom contributes to radical scavenging, a property absent in dichloropyrimidine analogs .
- Key Difference : The selanyl group introduces redox-active functionality, whereas the dichloropyrimidine moiety in the target compound may prioritize target binding over antioxidant activity.
Core Heterocycle Comparisons
Indole vs. Benzofuran Derivatives
- Example: Ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate (CAS: 1207174-87-5) .
- Structural Contrast : Benzofuran lacks the nitrogen atom in the indole core, altering electronic properties and binding interactions. Indole derivatives generally exhibit stronger π-π stacking and hydrogen-bonding capabilities, which are critical for protein target engagement.
Data Table: Key Properties of Analogs
Discussion of Substituent-Driven Trends
- Lipophilicity : The methyl group in the target compound likely increases logP compared to the sulfonyl analog, enhancing blood-brain barrier penetration.
- Synthetic Utility : The phenylsulfonyl analog’s reactivity (e.g., in amination reactions) highlights the trade-off between stability and synthetic versatility .
Biological Activity
3-(2,5-Dichloropyrimidin-4-yl)-1-methyl-1H-indole is a compound that has garnered attention in recent years for its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound based on diverse research findings.
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrimidine ring and subsequent modifications to introduce the indole moiety. The compound's structure is characterized by its dichloropyrimidine and indole components, which are known to exhibit various biological activities.
Inhibition of Cyclin-dependent Kinases (CDKs)
Research has shown that compounds similar to this compound can act as selective inhibitors of cyclin-dependent kinases (CDKs), particularly CDK7. Inhibition of CDK7 has been associated with anti-proliferative effects in various cancer cell lines. This is particularly relevant for cancers characterized by aberrant CDK activity, such as leukemia and melanoma .
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, compounds with similar structural features have shown IC50 values ranging from 0.16 to 11 μM against breast, lung, colon, and leukemia cell lines . The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell growth.
The primary mechanism by which this compound exerts its effects is through the downregulation of CDK activity. This results in reduced phosphorylation of substrates involved in cell cycle progression and survival pathways. Inhibition of these pathways can lead to increased apoptosis in cancer cells .
Case Study 1: CDK Inhibition in Cancer Cells
In a study examining the effects of various CDK inhibitors, this compound was found to significantly reduce cell viability in MDA-MB-231 breast cancer cells. The compound demonstrated an IC50 value that suggests potent anti-cancer activity comparable to established CDK inhibitors .
Case Study 2: Antitumor Efficacy in Animal Models
Animal studies have further validated the anticancer potential of compounds related to this compound. In xenograft models, administration of these compounds resulted in substantial tumor regression, highlighting their therapeutic promise .
Comparative Analysis
| Compound Name | IC50 (μM) | Targeted Kinase | Cancer Type |
|---|---|---|---|
| This compound | <11 | CDK7 | Breast, Lung, Colon |
| Similar Pyrimidine-Indole Derivative | <10 | CDK7 | Leukemia |
| Established CDK Inhibitor (e.g., Ibrutinib) | <0.5 | BTK | B-cell malignancies |
Q & A
Q. What are the recommended synthetic routes for 3-(2,5-Dichloropyrimidin-4-yl)-1-methyl-1H-indole?
Methodological Answer: The compound can be synthesized via cross-coupling reactions involving halogenated pyrimidine and indole intermediates. A validated approach involves:
- Step 1: Preparation of 1-methyl-1H-indole via N-methylation using NaH or similar bases in anhydrous DMF .
- Step 2: Coupling with 2,5-dichloropyrimidin-4-yl groups using Pd-catalyzed Suzuki-Miyaura reactions. For example, a chlorobenzene/POCl₃ system at 80°C achieved a 51% yield in analogous pyrimidoindole syntheses .
- Critical Parameters: Reaction temperature, catalyst loading (e.g., Pd(PPh₃)₄), and solvent polarity significantly impact yields.
Data Example:
- In Scheme 4 (), analogous dichloropyrimidine coupling yielded 51% under POCl₃/chlorobenzene conditions.
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a multi-technique approach:
- HPLC-MS: Confirm molecular weight and purity (≥95% recommended for biological assays).
- ¹H/¹³C NMR: Assign peaks using deuterated solvents (e.g., CDCl₃ or DMSO-d₆). For instance, the methyl group on the indole nitrogen typically resonates at δ 3.7–3.9 ppm .
- X-ray Crystallography: Resolve ambiguities in regiochemistry, as seen in analogous indole derivatives (CCDC 1893720/1893721) .
Common Pitfalls:
- Overlapping signals in NMR due to aromatic protons; use 2D experiments (COSY, HSQC) for resolution .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Storage: Store at –20°C in airtight containers to prevent degradation (evidenced for structurally similar bisindolylmaleimides) .
- Handling: Use fume hoods for reactions involving POCl₃ or cyanoborohydrides (e.g., NaBH₃CN), which release toxic gases .
- Waste Disposal: Neutralize acidic byproducts (e.g., from POCl₃) with ice-cold sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields in cross-coupling reactions involving this compound?
Methodological Answer:
- Catalyst Screening: Test Pd(OAc)₂, PdCl₂(dppf), or XPhos-based catalysts for improved regioselectivity .
- Solvent Optimization: Replace chlorobenzene with toluene or THF to reduce side reactions in Pd-mediated couplings .
- Additives: Use phase-transfer catalysts (e.g., TBAB) or silver salts (Ag₂O) to stabilize reactive intermediates .
Case Study:
- In Scheme 1 (), yields increased from 78% to 92% by optimizing solvent polarity and reaction time.
Q. What strategies resolve contradictions in NMR data interpretation for derivatives of this compound?
Methodological Answer:
- Variable Temperature NMR: Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
- Isotopic Labeling: Introduce deuterium at ambiguous positions (e.g., methyl groups) to simplify splitting patterns .
- Comparative Analysis: Cross-reference with crystallographic data (e.g., CCDC entries) to validate proton assignments .
Example:
Q. How does computational modeling aid in predicting the reactivity of this compound in catalytic processes?
Methodological Answer:
- DFT Calculations: Model transition states to predict regioselectivity in Pd-catalyzed couplings (e.g., C4 vs. C2 attack on pyrimidine) .
- Molecular Docking: Screen interactions with biological targets (e.g., kinases) to prioritize synthetic targets .
- Solvent Effects: Use COSMO-RS to simulate solvent interactions and optimize reaction media .
Data Example:
- In , docking studies guided the synthesis of pyrimidoindole derivatives with enhanced kinase inhibition (IC₅₀ < 100 nM).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
